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molecular formula C11H12O4 B2393988 methyl 4-hydroxychroman-7-carboxylate CAS No. 41118-36-9

methyl 4-hydroxychroman-7-carboxylate

Cat. No. B2393988
M. Wt: 208.213
InChI Key: LFICZGOSAKNVIV-UHFFFAOYSA-N
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Patent
US06933305B2

Procedure details

By a similar reaction operation as in Starting Material Synthetic Example 1 using 4-oxochromane-7-carboxylic acid methyl ester (1.4 g) synthesized according to a known method and sodium borohydride (0.26 g), the objective 4-hydroxychromane-7-carboxylic acid methyl ester (1.5 g) was obtained as a colorless oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:15])[CH2:10][CH2:11][O:12]2)=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+]>>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]([OH:15])[CH2:10][CH2:11][O:12]2)=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C(CCOC2=C1)=O
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C2C(CCOC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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